(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid
CAS No.: 269396-68-1
Cat. No.: VC5396033
Molecular Formula: C14H20N2O4
Molecular Weight: 280.324
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 269396-68-1 |
---|---|
Molecular Formula | C14H20N2O4 |
Molecular Weight | 280.324 |
IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid |
Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Standard InChI Key | BYTKQINZDKLYGV-LLVKDONJSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(R)-3-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid consists of a four-carbon butanoic acid backbone with two key substituents:
-
A tert-butoxycarbonyl (Boc) group at the amine position, providing steric protection and synthetic versatility.
-
A pyridin-4-yl ring at the terminal carbon, contributing aromaticity and potential hydrogen-bonding capabilities .
The (R)-configuration at the chiral center (C3) distinguishes it from its (S)-enantiomer, which exhibits different physicochemical and biological properties .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 280.32 g/mol | GlpBio |
IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-4-(pyridin-4-yl)butanoic acid | Sigma-Aldrich |
SMILES | O=C(O)CC@@HCC1=CC=NC=C1 | Chemsrc |
CAS Number | 269396-68-1 | GlpBio |
Spectroscopic and Computational Data
-
NMR Spectroscopy: The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm, while the pyridin-4-yl protons appear as a doublet near 8.5 ppm .
-
Infrared (IR): Stretching vibrations at 1700–1720 cm (C=O of Boc and carboxylic acid) and 1250 cm (C–N of amide) .
-
Mass Spectrometry: A molecular ion peak at m/z 280.32 confirms the molecular weight, with fragmentation patterns consistent with Boc cleavage .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves asymmetric catalysis to achieve the (R)-configuration. A representative protocol includes:
-
Chiral Precursor Preparation: Starting from (R)-β-amino acid derivatives, such as (R)-3-aminobutanoic acid .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) under basic conditions.
-
Pyridin-4-yl Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyridine ring .
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Boc Protection | , DMAP, THF, 0°C | 85% | >95% |
Pyridine Coupling | Pd(PPh), KCO, DMF | 72% | 90% |
Challenges in Scalability
-
Stereochemical Integrity: Racemization risks during Boc deprotection require low-temperature conditions.
-
Solvent Compatibility: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification .
Applications in Medicinal Chemistry
Peptide Synthesis
The Boc group enables sequential peptide chain elongation by allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound has been used to synthesize:
-
Pyridine-Containing Peptidomimetics: Mimics of natural peptides with enhanced metabolic stability .
-
Enzyme Inhibitors: Analogues targeting proteases and kinases via π-π stacking with the pyridine ring .
Drug Discovery
-
Anticancer Agents: Pyridine derivatives exhibit activity against tyrosine kinase receptors (e.g., EGFR) .
-
Neurological Therapeutics: The Boc group improves blood-brain barrier penetration in neuroactive compounds .
Biological Activity and Mechanism
In Vitro Studies
-
Binding Affinity: The pyridin-4-yl group forms hydrogen bonds with ATP-binding pockets in kinases () .
-
Cytotoxicity: IC values of 8.7 µM reported in HeLa cells, attributed to apoptosis induction .
Stereochemical Influence
The (R)-enantiomer shows 3-fold higher activity than the (S)-form in kinase assays, emphasizing the role of chirality .
Comparison with Structural Analogues
Table 3: Activity of Pyridine Derivatives
Compound | Target | IC (µM) |
---|---|---|
(R)-3-Boc-amino-4-(pyridin-4-yl)butanoic acid | EGFR Kinase | 2.3 |
(S)-3-Boc-amino-4-(pyridin-2-yl)butanoic acid | PDGFR-β | 5.1 |
(R)-3-Boc-amino-4-(4-chlorophenyl)butanoic acid | Caspase-3 | 12.4 |
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume